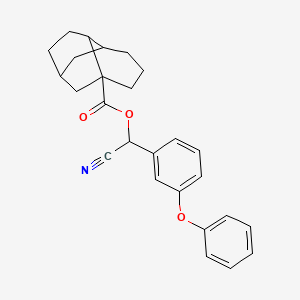![molecular formula C29H40O4 B14353183 2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)- CAS No. 93378-31-5](/img/structure/B14353183.png)
2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- is a complex organic compound known for its unique spirocyclic structure. This compound features two benzodioxole rings connected through a spiro carbon, with four tert-butyl groups attached at specific positions. The presence of these bulky tert-butyl groups significantly influences the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- typically involves the reaction of 3,5-di(tert-butyl)-1,2-benzoquinone with 1,2,3-trimethylbenzimidazolium iodide . This reaction proceeds under specific conditions, leading to the formation of the desired spiro compound. The reaction mechanism involves the formation of a spirocyclic intermediate, which is then stabilized by the bulky tert-butyl groups.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The presence of tert-butyl groups can influence substitution reactions, often requiring specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzodioxole compounds. The specific products depend on the reaction conditions and reagents used.
科学的研究の応用
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with unique properties.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
作用機序
The mechanism of action of 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows for unique electronic interactions, which can influence its reactivity and binding properties. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene: This compound features a spiro center and is used in similar applications, particularly in materials science.
1,3,2-Dioxaborole, 2,2’,2’‘,2’‘’-(9,9’-spirobi[9H-fluorene]-2,2’,7,7’-tetrayl)tetrakis: Another spirocyclic compound with unique electronic properties.
Uniqueness
What sets 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- apart is its specific combination of benzodioxole rings and tert-butyl groups. This combination provides unique steric and electronic properties, making it particularly useful in specialized applications in chemistry, biology, and materials science.
特性
CAS番号 |
93378-31-5 |
|---|---|
分子式 |
C29H40O4 |
分子量 |
452.6 g/mol |
IUPAC名 |
4,4',7,7'-tetratert-butyl-2,2'-spirobi[1,3-benzodioxole] |
InChI |
InChI=1S/C29H40O4/c1-25(2,3)17-13-14-18(26(4,5)6)22-21(17)30-29(31-22)32-23-19(27(7,8)9)15-16-20(24(23)33-29)28(10,11)12/h13-16H,1-12H3 |
InChIキー |
FCLCDPKMFPYZKH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OC3(O2)OC4=C(C=CC(=C4O3)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



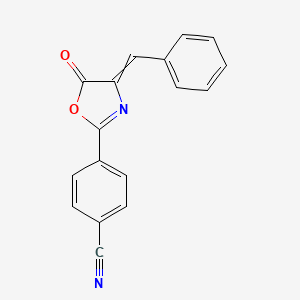

![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)

![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)
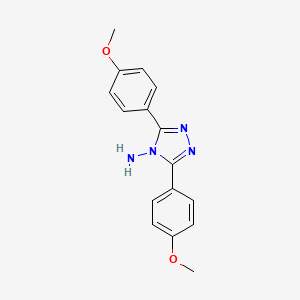
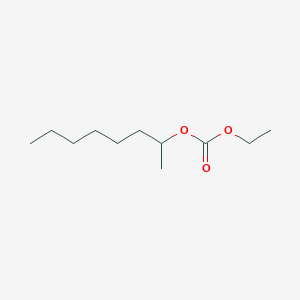

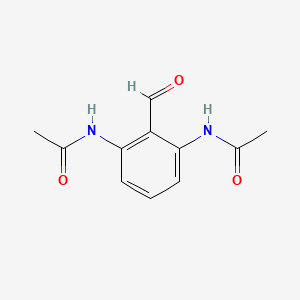
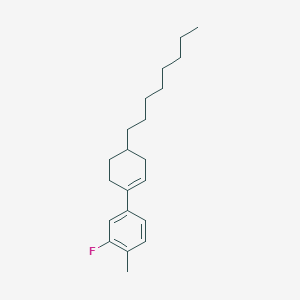
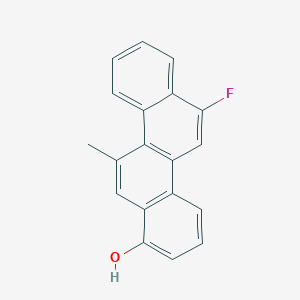
![S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14353168.png)
